Tobramycin

Description

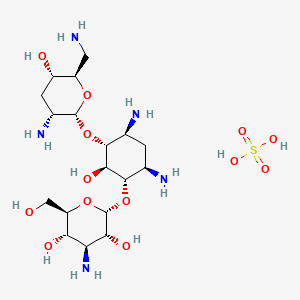

This compound is a amino cyclitol glycoside that is kanamycin B lacking the 3-hydroxy substituent from the 2,6-diaminoglucose ring. It has a role as an antibacterial agent, an antimicrobial agent and a toxin. It is functionally related to a kanamycin B. It is a conjugate base of a this compound(5+).

Aminoglycosides, many of which are derived directly from Streptomyces spp., are concentration-dependent bactericidal antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative organisms. Inhaled this compound is notable for its use in treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, as P. aeruginosa is notoriously inherently resistant to many antibiotics. However, this compound can also be administered intravenously and topically to treat a variety of infections caused by susceptible bacteria. Its use is limited in some cases by characteristic toxicities such as nephrotoxicity and ototoxicity, yet it remains a valuable option in the face of growing resistance to front-line antibiotics such as β-lactams and cephalosporins. this compound was approved by the FDA in 1975 and is currently available in a variety of forms for administration by inhalation, injection, and external application to the eye (ophthalmic).

This compound is an Aminoglycoside Antibacterial.

This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic that is widely used in the treatment of moderate to severe bacterial infections due to sensitive organisms. Despite its wide use, this compound has rarely been linked to instances of clinically apparent liver injury.

This compound has been reported in Aspergillus fumigatus, Brassica napus, and other organisms with data available.

This compound is an aminoglycoside antibiotic derived from Streptomyces tenebrarius with bacteriostatic activity. Following active transport into the cell, this compound binds irreversibly to a specific aminoglycoside receptor on the bacterial 30S ribosomal subunit and interferes with the initiation complex between messenger RNA and the 30S subunit, thereby inhibiting initiation of protein synthesis, consequently leading to bacterial cell death. In addition, this compound induces misreading of the mRNA template causing incorrect amino acids to be incorporated into the growing polypeptide chain, consequently interfering with protein elongation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 7 approved and 14 investigational indications. This drug has a black box warning from the FDA.

An aminoglycoside, broad-spectrum antibiotic produced by Streptomyces tenebrarius. It is effective against gram-negative bacteria, especially the PSEUDOMONAS species. It is a 10% component of the antibiotic complex, NEBRAMYCIN, produced by the same species.

See also: this compound Sulfate (active moiety of); Nebramycin (broader); Loteprednol etabonate; this compound (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49842-07-1 (Sulfate) | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023680 | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

32986-56-4 | |

| Record name | Tobramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tobramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOBRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tobramycin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Introduction

Tobramycin is a potent aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1] It exhibits bactericidal activity against a wide range of aerobic Gram-negative bacteria, making it a critical agent in the treatment of severe infections.[2] Its efficacy is particularly notable against Pseudomonas aeruginosa, including strains resistant to other antibiotics.[3][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative spectrum of activity against key Gram-negative pathogens, the experimental protocols used for its evaluation, and common resistance mechanisms.

Mechanism of Action

This compound's bactericidal effect is multifaceted, involving both disruption of the bacterial cell membrane and inhibition of protein synthesis.[1] This dual-action model contributes to its potent and rapid killing of susceptible bacteria.

-

Cell Membrane Interaction: As a polycationic molecule, this compound initially binds electrostatically to negatively charged components of the Gram-negative outer membrane, such as lipopolysaccharides (LPS).[1][5] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to increased membrane permeability.[1]

-

Cellular Uptake: The initial disruption facilitates the entry of this compound across the outer membrane. Subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process.[6]

-

Inhibition of Protein Synthesis: Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome.[6] This binding interferes with the formation of the 70S initiation complex, causes misreading of the mRNA codon, and leads to the synthesis of truncated or nonfunctional proteins.[5][7] The accumulation of these aberrant proteins, some of which may integrate into the cell membrane, further compromises membrane integrity and contributes to cell death.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

The Genetic Architecture of Tobramycin Production in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Tobramycin, a potent aminoglycoside antibiotic, is a vital tool in combating severe bacterial infections, particularly those caused by Gram-negative pathogens. Its production is primarily attributed to the actinomycete Streptomyces tenebrarius. This technical guide delves into the genetic underpinnings of this compound biosynthesis, providing a comprehensive overview of the gene cluster, regulatory mechanisms, and methodologies for its genetic manipulation.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster, spanning approximately 33.9 kb, contains a suite of genes responsible for the synthesis of the 2-deoxystreptamine (DOS) core, its glycosylation, and subsequent modifications to form the final this compound molecule.[1][2][3] Sequencing of this region in Streptomyces tenebrarius ATCC 17920 revealed 24 open reading frames (ORFs), with a core set of genes directly implicated in the biosynthetic pathway.[1][2][3]

Core Biosynthetic Genes

The genes within the this compound BGC are often designated with "tbm," "tac," or "tob" prefixes. While nomenclature can vary between different strains and research groups, the core functions of these genes are largely conserved.[4]

| Gene | Proposed Function | Homology |

| tbmA | 2-deoxy-scyllo-inosose (DOI) synthase | 68% identity to DOI synthase from the gentamicin producer Micromonospora purpurea[1][5] |

| tbmB | L-glutamine:DOI aminotransferase | Homologous to aminotransferases.[1] |

| tbmC | NADH-dependent dehydrogenase | Homologous to dehydrogenases.[1] |

| tbmD | Glycosyltransferase | Homologous to glycosyltransferases.[1][6] |

| tacA | Carbamoyltransferase (tobZ) | Homologous to carbamoyltransferases.[1][6][7] |

| tacB | Dehydrogenase | Homologous to dehydrogenases.[1][6] |

| tacC | Aminotransferase | Homologous to aminotransferases.[1][6] |

| tacD | Dehydrogenase | 31% identity with mannitol dehydrogenase from Leuconostoc mesenteroides.[1] |

| tbmE | Transport protein | Homologous to a transport protein of Streptomyces coelicolor.[1][6] |

| tobR | Transcriptional regulatory factor (Lrp/AsnC family) | Belongs to the Lrp/AsnC family of transcriptional regulators.[8][9] |

| tobO | Oxygenase | Homologous to oxygenases.[9] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process commencing from glucose-6-phosphate. The pathway involves the formation of the central 2-deoxystreptamine (DOS) ring, followed by glycosylation and amination steps.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. A key player in this regulation is TobR , a transcriptional regulatory factor belonging to the Lrp/AsnC family, which is encoded within the BGC.[8][9] Interestingly, studies have shown that the knockout of tobR leads to an increase in carbamoylthis compound production, suggesting it acts as a repressor.[8][9] Conversely, overexpression of tobR results in decreased production.[8][9]

TobR has been shown to interact with the promoter region of an adjacent gene, tobO, which encodes an oxygenase.[9] Overexpression of tobO has been demonstrated to significantly enhance carbamoylthis compound titers, indicating a positive regulatory role.[9]

Caption: Regulatory cascade involving TobR and TobO in this compound biosynthesis.

Genetic Engineering for Enhanced this compound Production

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in S. tenebrarius. These approaches primarily focus on eliminating competing pathways and overexpressing the this compound BGC.

Quantitative Improvements in this compound Titer

| Genetic Modification | Strain Background | Effect on Carbamoylthis compound (CTB) Production | Reference |

| Disruption of aprK (apramycin biosynthesis) | S. tenebrarius | Blocks apramycin biosynthesis, leading to an increase in CTB production.[7] | [7] |

| Introduction of an additional copy of the this compound BGC | S. tenebrarius ΔaprK | 3- to 4-fold higher production than the ΔaprK precursor strain.[10] | [10] |

| Knockout of tobR | S. tenebrarius | 22.35% increase in CTB biosynthesis.[8][9] | [8][9] |

| Overexpression of tobR | S. tenebrarius | 10.23% decrease in CTB production.[8][9] | [8][9] |

| Overexpression of tobO with ermEp* promoter | S. tenebrarius | 36.36% increase in CTB titer.[9] | [9] |

| Overexpression of tobO with kasOp* promoter | S. tenebrarius | 22.84% increase in CTB titer.[9] | [9] |

| Combined tobR knockout and tobO overexpression | S. tenebrarius | Further enhancement of CTB production, reaching 3.76 g/L.[9] | [9] |

Experimental Protocols

Gene Deletion in Streptomyces using PCR-Targeting

A common method for gene deletion in Streptomyces involves PCR-targeting, often utilizing a temperature-sensitive replicon for plasmid curing. The following is a generalized workflow.

Caption: General workflow for targeted gene deletion in Streptomyces.

Methodology:

-

Construction of the Deletion Plasmid:

-

Upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene are amplified by PCR from S. tenebrarius genomic DNA.

-

An antibiotic resistance cassette (e.g., apramycin resistance) is also amplified.

-

These fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.

-

-

Intergeneric Conjugation:

-

The resulting deletion plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

The E. coli donor strain is then conjugated with S. tenebrarius spores on a suitable medium (e.g., ISP4).

-

-

Selection of Mutants:

-

Exconjugants are selected by overlaying with an appropriate antibiotic to select for plasmid integration.

-

Single-crossover mutants are grown at a permissive temperature.

-

To induce the second crossover, cultures are shifted to a non-permissive temperature, which inhibits plasmid replication.

-

Colonies are then screened for the desired double-crossover event (gene deleted, vector lost) by replica plating to identify antibiotic-sensitive colonies and confirming the deletion by PCR.

-

Heterologous Expression of the this compound BGC

Heterologous expression is a powerful technique for studying and potentially improving the production of natural products.

Methodology:

-

Library Construction and Screening:

-

A genomic library of S. tenebrarius is constructed in a suitable vector, such as a PAC (Phage P1-derived Artificial Chromosome) in an E. coli host.

-

The library is screened by PCR using primers specific to key genes within the this compound BGC (e.g., tbmA) to identify clones containing the entire cluster.

-

-

Transfer to a Heterologous Host:

-

The PAC clone carrying the this compound BGC is transferred into a suitable Streptomyces heterologous host (e.g., S. coelicolor, S. lividans, or S. albus) via intergeneric conjugation.[10]

-

-

Analysis of Production:

-

The heterologous host is fermented under appropriate conditions.

-

The culture broth is then analyzed by techniques such as HPLC-MS to detect the production of this compound or its precursors.[10]

-

This guide provides a foundational understanding of the genetic basis of this compound production. Further research into the intricate regulatory networks and the functions of uncharacterized genes within the BGC will undoubtedly unveil new opportunities for the rational design of high-yielding Streptomyces strains for the industrial production of this critical antibiotic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Isolation and characterization of the this compound biosynthetic gene cluster from Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devibasnet.com [devibasnet.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Improving the production of carbamoylthis compound by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of this compound [mdpi.com]

The Effect of Tobramycin on Eukaryotic Ribosomal Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Tobramycin, a potent aminoglycoside antibiotic, is renowned for its efficacy against Gram-negative bacterial infections, which it achieves by targeting the prokaryotic ribosome to inhibit protein synthesis.[1][2] However, its clinical utility is often tempered by significant side effects, including ototoxicity and nephrotoxicity, stemming from off-target interactions within eukaryotic cells.[3][4] These effects are primarily mediated by this compound's interaction with eukaryotic ribosomes, particularly mitochondrial ribosomes, and to a lesser extent, cytoplasmic 80S ribosomes. This guide provides an in-depth technical analysis of the molecular mechanisms underpinning this compound's effects on eukaryotic ribosomal function. It covers the structural basis of its interaction, the resulting impact on the translation process, and the downstream signaling pathways leading to cellular toxicity. Furthermore, this document details key experimental protocols for investigating these interactions and presents available quantitative data to offer a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action on Eukaryotic Ribosomes

While this compound's affinity for the eukaryotic 80S ribosome is considerably lower than for the bacterial 70S ribosome, binding does occur and can disrupt normal protein synthesis.[5] This interaction is not only a source of cellular toxicity but also the basis for therapeutic strategies aimed at suppressing premature termination codons (PTCs) in certain genetic disorders.[6]

Primary Binding Site: The Ribosomal A-Site

The canonical binding site for aminoglycosides on both prokaryotic and eukaryotic ribosomes is the decoding center, or A-site, located within the small ribosomal subunit.[5][7] In eukaryotes, this corresponds to helix 44 (h44) of the 18S ribosomal RNA (rRNA).[5][8]

-

Structural Interaction: this compound binds to the major groove of h44.[8] This interaction stabilizes a conformation that mimics the state of the ribosome when a correct codon-anticodon pair is formed. Specifically, it can cause two highly conserved adenine residues (A1755 and A1756 in yeast) to flip out, disrupting the fidelity of the decoding process.[5]

-

Consequences of Binding: This binding event has several negative effects on translation:

-

Inhibition of Translation Initiation: It can interfere with the formation of a functional initiation complex.[1][9]

-

Decreased Fidelity and Elongation Errors: By locking the A-site in a "receptive" state, this compound facilitates the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[2][3]

-

Inhibition of Translocation: The drug can also inhibit the movement of the ribosome along the mRNA, a critical step in the elongation cycle.[10]

-

Mitochondrial Ribosomes: A High-Affinity Eukaryotic Target

A crucial aspect of this compound's effect on eukaryotic cells is its interaction with mitochondrial ribosomes (mitoribosomes). According to the endosymbiotic theory, mitochondria evolved from bacteria, and their ribosomes (55S) share more structural similarities with prokaryotic 70S ribosomes than with eukaryotic cytoplasmic 80S ribosomes.[11][12]

-

Increased Susceptibility: This structural resemblance, particularly in the 12S rRNA of the small mitochondrial subunit, makes mitoribosomes a more susceptible target for this compound.[13]

-

Mechanism of Toxicity: Inhibition of mitochondrial protein synthesis disrupts the production of essential protein components of the electron transport chain.[13] This impairment leads to a cascade of detrimental effects, including the overproduction of reactive oxygen species (ROS), induction of cellular stress, and ultimately, the activation of apoptotic cell death pathways.[11][14] This mechanism is a primary driver of this compound-induced ototoxicity (hearing loss) and nephrotoxicity (kidney damage).[14][15]

Signaling Pathways in this compound-Induced Toxicity

The interaction of this compound with mitochondrial ribosomes initiates a signaling cascade that results in programmed cell death, particularly in vulnerable cell types like the hair cells of the inner ear and the proximal tubule cells of the kidney.[14][15]

Caption: Signaling pathway of this compound-induced cellular toxicity.

Quantitative Data on this compound's Effects

Quantitative analysis of this compound's interaction with eukaryotic systems is essential for understanding its therapeutic window and toxicity profile. Data remains more extensive for prokaryotic models, but relevant eukaryotic findings are summarized below.

| Parameter | System / Model | Value | Notes | Reference(s) |

| Inhibition of Translocation (IC50) | E. coli wild-type ribosomes (in vitro) | 16 µM | Serves as a baseline for prokaryotic activity. | [10] |

| Inhibition of Translocation (IC50) | E. coli A1408G mutant ribosomes (in vitro) | 700 µM | Demonstrates the importance of the primary h44 binding site for its inhibitory effect. | [10] |

| Competitive Inhibition (KI) | Yeast tRNAAsp aminoacylation | 36 nM | Indicates this compound can interfere with tRNA function, an alternative mechanism of translation inhibition. | [16] |

| Binding Affinity (KD) | Yeast tRNAAsp | 267 nM | Direct measurement of binding to a component of the eukaryotic translation machinery. | [16] |

| Cell Viability / Cytotoxicity | Human epithelial (CFBE41o-) and macrophagic (THP-1) cell lines | No toxicity observed up to 500 µg/mL | Suggests low acute cytotoxicity on cytoplasmic functions in these cell lines. | [17][18] |

| Clinical Nephrotoxicity | Human patients (2-5 mg/kg/day) | 15% incidence of renal failure | Prospective study comparing this compound to gentamicin (55.2% incidence). | [4] |

| Clinical Nephrotoxicity | Human patients (4.5 mg/kg/day) | 3.3% to 38.8% incidence | Incidence varied based on the criteria used to define nephrotoxicity. | [19] |

Key Experimental Protocols

Investigating the impact of this compound on eukaryotic ribosomes requires a suite of specialized molecular and cellular biology techniques.

In Vitro Translation (IVT) Assay

-

Objective: To directly measure the effect of a compound on the protein synthesis machinery, independent of cellular uptake or metabolism.

-

Principle: A cell-free extract (e.g., from HeLa cells or rabbit reticulocytes) containing all the necessary components for translation (ribosomes, tRNAs, initiation/elongation factors) is used to synthesize a reporter protein (e.g., Luciferase) from a provided mRNA template. The inhibitory effect of this compound is quantified by the reduction in reporter signal.[20][21]

-

Detailed Methodology:

-

Reaction Setup: Prepare a master mix containing the IVT cell extract, reaction buffer, amino acids, and an energy source (ATP/GTP).

-

Template Addition: Add a capped mRNA encoding a reporter protein (e.g., Firefly Luciferase) to the master mix.

-

Inhibitor Addition: Aliquot the mix into a multi-well plate and add serial dilutions of this compound (and vehicle control).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.[20]

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., D-Luciferin for luciferase) and measure the output signal (luminescence) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Ribosome Profiling

-

Objective: To obtain a genome-wide snapshot of translation, revealing which mRNAs are being translated and where ribosomes are located on those transcripts at nucleotide resolution.[22][23]

-

Principle: Cells are treated with a translation inhibitor to stall ribosomes. The mRNA that is physically protected by the ribosome is then isolated and sequenced. This technique can reveal drug-induced pausing or changes in translation efficiency.[24]

-

Detailed Methodology & Workflow:

-

Cell Treatment & Lysis: Treat eukaryotic cells with this compound for a defined period. Add a general elongation inhibitor like cycloheximide to stall all ribosomes, then lyse the cells under conditions that preserve ribosome-mRNA complexes.[24]

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected within the ribosome.

-

Monosome Isolation: Isolate the 80S monosome complexes (containing the protected mRNA fragment) by sucrose density gradient ultracentrifugation.[24]

-

Footprint Extraction: Extract the ~30-nucleotide ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to create cDNA, and then PCR-amplify the library.

-

Sequencing: Perform high-throughput sequencing of the cDNA library.

-

Data Analysis: Align the sequenced footprints to a reference transcriptome to determine the density and position of ribosomes on each mRNA.[24]

-

Caption: Experimental workflow for Ribosome Profiling.

Cell Viability Assays

-

Objective: To assess the overall cytotoxicity of this compound on a cell population.[25]

-

Principle: These assays rely on measuring a marker of metabolic activity, which is proportional to the number of living cells in a sample. Common methods include the reduction of tetrazolium salts (MTT, MTS) or resazurin by mitochondrial dehydrogenases.[25]

-

Detailed Methodology (MTS Assay Example):

-

Cell Plating: Seed eukaryotic cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTS reagent, combined with an electron coupling agent (phenazine ethosulfate), directly to the cell culture wells.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a multi-well plate reader.

-

Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the CC50 (concentration causing 50% cytotoxicity).

-

Implications for Drug Development

A thorough understanding of this compound's interactions with eukaryotic ribosomes is critical for two primary areas of drug development:

-

Mitigating Toxicity: The development of new aminoglycoside variants aims to increase selectivity for prokaryotic ribosomes while minimizing binding to human mitochondrial ribosomes.[26] Strategies include chemical modifications that sterically hinder interaction with the eukaryotic ribosomal A-site or reduce uptake into vulnerable eukaryotic cells.[27]

-

Developing Therapies for Genetic Diseases: The "off-target" effect of promoting read-through of premature termination codons (PTCs) is being actively explored as a therapeutic strategy for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy.[6][28] Research in this area focuses on designing aminoglycoside derivatives that enhance PTC suppression at concentrations that are not cytotoxic.

Conclusion

This compound exerts a complex and multifaceted effect on eukaryotic cells, driven primarily by its interaction with ribosomal RNA. While its affinity for the cytoplasmic 80S ribosome is low, the binding that does occur can disrupt translation and forms the basis for potential therapeutic applications in nonsense suppression. The more significant interaction with mitochondrial ribosomes, owing to their prokaryotic ancestry, is a key initiating event in the signaling cascades that lead to the drug's dose-limiting ototoxicity and nephrotoxicity. For drug development professionals, a deep, mechanistic understanding of these interactions is paramount for designing safer antibiotics and for harnessing the unique translational modifying properties of aminoglycosides for new therapeutic indications. Future research will undoubtedly focus on refining the chemical structure of these molecules to uncouple their desirable antibacterial or read-through effects from their toxic liabilities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound Nanoantibiotics and Their Advantages: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical nephrotoxicity of this compound and gentamicin. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]

- 15. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of this compound leads to conformational changes in yeast tRNAAsp and inhibition of aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro approach to study the synergistic effects of this compound and clarithromycin against Pseudomonas aeruginosa biofilms using prokaryotic or eukaryotic culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound nephrotoxicity. A prospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]

- 23. Performing Ribosome Profiling to Assess Translation in Vegetative and Meiotic Yeast Cells | Springer Nature Experiments [experiments.springernature.com]

- 24. escholarship.org [escholarship.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Antibacterial Activity of New 6″-Modified this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Foundational Studies on Tobramycin's Bactericidal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies that have elucidated the bactericidal properties of tobramycin, a potent aminoglycoside antibiotic. This document provides a comprehensive overview of its mechanism of action, concentration-dependent killing characteristics, and post-antibiotic effect (PAE). Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its bactericidal effects through a multi-step process that ultimately disrupts bacterial protein synthesis and compromises cell membrane integrity.[1] Initially, the cationic this compound molecule binds to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide in Gram-negative bacteria. This interaction displaces divalent cations, leading to increased membrane permeability and facilitating the entry of the antibiotic into the periplasmic space.

Subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process. Once inside the cytoplasm, this compound's primary target is the 30S ribosomal subunit.[1] By binding to the 16S rRNA within this subunit, this compound interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins. These aberrant proteins can be inserted into the cell membrane, further disrupting its integrity and leading to a cascade of events that culminate in bacterial cell death.

Quantitative Assessment of Bactericidal Activity

The bactericidal efficacy of this compound is quantified through several key in vitro parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and the Post-Antibiotic Effect (PAE).

Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. For this compound, the MBC is often equal to or slightly higher than the MIC, highlighting its potent bactericidal nature.

| Bacterium | MIC (µg/mL) Range | MBC (µg/mL) Range |

| Escherichia coli | 0.25 - 64 | 0.5 - 128 |

| Klebsiella pneumoniae | 0.25 - 50 | 0.5 - >50 |

| Pseudomonas aeruginosa | 0.5 - 64 | 1 - 128 |

| Staphylococcus aureus | 0.1 - >128 | 0.2 - >128 |

| Acinetobacter baumannii | 2 - 128 | 4 - >128 |

| Enterococcus faecalis | >2024 | >2024 |

| Proteus mirabilis | 8 | 16 |

| Enterobacter cloacae | 25 - 50 | - |

Note: Values are compiled from various sources and can vary based on the specific strain and testing methodology.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of this compound's bactericidal activity over time. These studies consistently demonstrate that this compound exhibits concentration-dependent killing; as the concentration of the antibiotic increases, the rate and extent of bacterial killing also increase. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.

| Bacterium | This compound Conc. (x MIC) | Time (hours) | Log10 CFU/mL Reduction |

| Pseudomonas aeruginosa | 4 | 4 | ~3 |

| Pseudomonas aeruginosa | 8 | 2 | >3 |

| Staphylococcus aureus | 4 | 6 | ~2-3 |

| Staphylococcus aureus | 8 | 4 | >3 |

Note: Data represents approximate values from foundational studies and may vary.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. This compound exhibits a significant PAE against many Gram-negative and some Gram-positive bacteria. This effect is also concentration-dependent; higher concentrations and longer exposure times generally lead to a longer PAE. The PAE is a key pharmacodynamic parameter that supports less frequent, high-dose administration regimens for aminoglycosides.

| Bacterium | This compound Conc. (x MIC) | Exposure Time (hours) | PAE Duration (hours) |

| Pseudomonas aeruginosa | 20 | 1 | ~2.5 |

| Staphylococcus aureus | 20 | 1 | ~2.5 |

| Escherichia coli | 1 | 1 | ~1.5 |

Note: PAE duration can be influenced by the experimental model and methodology.

Detailed Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

-

Prepare Bacterial Inoculum: Culture the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in broth to obtain a range of concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each dilution of this compound and to a growth control well (broth with inoculum but no antibiotic). Incubate the microtiter plate or tubes at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that shows no visible growth.

-

Subculture for MBC: From the wells showing no visible growth, plate a fixed volume (e.g., 100 µL) onto antibiotic-free agar plates.

-

Incubate and Determine MBC: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Curve Assay

-

Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the MBC assay.

-

Set up Test Cultures: In flasks containing pre-warmed broth, add the bacterial inoculum to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Add this compound: Add this compound to the test flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto agar plates.

-

Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Plot Data: Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

Post-Antibiotic Effect (PAE) Determination

-

Prepare Inoculum: Prepare a standardized bacterial inoculum in the logarithmic growth phase.

-

Antibiotic Exposure: Expose the bacterial suspension to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control culture that is not exposed to the antibiotic.

-

Removal of Antibiotic: After the exposure period, remove the this compound by either rapid dilution (e.g., 1:1000) into fresh, pre-warmed broth or by centrifugation and washing the bacterial pellet with sterile saline before resuspending in fresh broth.

-

Monitor Bacterial Growth: Take samples from both the test and control cultures at regular intervals (e.g., every hour) and determine the viable counts (CFU/mL) by plating serial dilutions.

-

Calculate PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

References

Navigating the Frontier of Antibacterial Innovation: A Technical Guide to Novel Tobramycin Derivatives

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual race to develop new and effective therapeutic agents. This technical guide delves into the exploratory research of novel derivatives of tobramycin, an aminoglycoside antibiotic critical in the fight against severe Gram-negative infections. Addressed to researchers, scientists, and drug development professionals, this document outlines the core strategies being employed to enhance this compound's efficacy, overcome resistance mechanisms, and improve its safety profile. Through a comprehensive review of current literature, we present key data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction: The Imperative for this compound Innovation

This compound has long been a cornerstone in the treatment of infections caused by pathogens such as Pseudomonas aeruginosa, particularly in patients with cystic fibrosis.[1][2] However, its clinical utility is increasingly compromised by the emergence of resistant bacterial strains. The primary mechanisms of resistance involve the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), reduced bacterial uptake, and increased efflux.[3][4][5] Furthermore, the clinical use of this compound is associated with significant side effects, most notably ototoxicity and nephrotoxicity.[6][7][8][9] These challenges underscore the urgent need for the development of novel this compound derivatives that can circumvent resistance and exhibit an improved therapeutic window.

Current research efforts are concentrated on several key areas:

-

Structural Modifications to Evade Resistance: Chemical alterations at specific sites on the this compound molecule are being explored to prevent recognition and inactivation by AMEs.

-

Conjugation to Enhance Potency and Delivery: The attachment of various molecular entities to this compound aims to improve its antibacterial activity, facilitate its entry into bacterial cells, and even target it to specific sites of infection.

-

Advanced Formulations for Targeted Delivery: The use of nanoformulations is being investigated to enhance the delivery of this compound to challenging infection sites, such as biofilms, while minimizing systemic exposure and associated toxicities.[1][10][11]

This guide will provide an in-depth look at these strategies, supported by quantitative data and detailed experimental protocols.

Overcoming Resistance: The Power of Structural Modification

A primary strategy to combat this compound resistance is the chemical modification of its structure to render it unrecognizable to AMEs.

Modification at the 6″-Position

Recent studies have highlighted the 6″-position of this compound as a promising target for modification. The introduction of aminoalkylamine or guanidinoalkylamine residues at this position has yielded derivatives with significant activity against resistant clinical isolates of P. aeruginosa.[12][13][14][15][16] While the antibacterial activity of these new compounds against reference strains was comparable to the parent this compound, they demonstrated a remarkable ability to overcome resistance in strains where this compound was ineffective.[12][13][14][15][16]

Key Findings:

-

6″-modified derivatives showed a significantly lower resistance index (4–16) against resistant P. aeruginosa strains compared to this compound (>256).[12][13][14][15][16]

-

These derivatives also demonstrated promising activity against E. coli strains with mutations in the fusA gene, a known mechanism of aminoglycoside resistance.[12][13][14][15]

-

Importantly, these modifications did not alter the fundamental mechanism of action, which is the inhibition of protein synthesis.[12][13][14][15]

-

The new derivatives exhibited reduced cytotoxicity in eukaryotic HEK293T cells compared to this compound, suggesting a potentially improved therapeutic index.[12][13][14][15]

Table 1: Antibacterial Activity (MIC, µg/mL) of 6″-Modified this compound Derivatives against Resistant P. aeruginosa

| Compound | P. aeruginosa 21653 (Resistant) | P. aeruginosa 21571 (Resistant) |

| This compound | >128 | >128 |

| 6″-aminoethylamino derivative (4a) | 16 | 32 |

| 6″-guanidinoethylamino derivative (6a) | 16 | 32 |

Data synthesized from a study on 6"-modified this compound derivatives.[16]

Other Structural Modifications

Beyond the 6"-position, other structural modifications have been explored to overcome AME-mediated resistance. These include:

-

Acylation at the 6'- and 6"'-positions: This strategy has been shown to produce derivatives that are resistant to the action of several AMEs.[3]

-

Thioether analogs at the 6"-position: The introduction of aliphatic and aromatic thioether chains at this position has resulted in compounds with lower MIC values than the parent this compound against various pathogens and resistance to modification by AMEs.[3]

-

Deoxygenation: The rational design of derivatives like dibekacin (3′,4′-dideoxy-kanamycin B) was based on preventing phosphorylation at the 3'-position, a common resistance mechanism.[17][18]

Enhancing Efficacy through Conjugation

The conjugation of this compound to other molecules is a versatile strategy to create novel derivatives with enhanced properties.

This compound-Peptide Conjugates

The conjugation of this compound to proline-rich antimicrobial peptides (PrAMPs) has been shown to create potent antimicrobials capable of inactivating this compound-resistant bacterial strains.[19] This approach is particularly promising as PrAMPs also target the bacterial ribosome but have a distinct uptake mechanism, potentially leading to synergistic effects.[19]

This compound-Siderophore Conjugates

Iron is essential for bacterial growth, and bacteria have evolved sophisticated iron acquisition systems, including the secretion of siderophores. By conjugating this compound to an iron chelator like deferiprone, researchers have created "Trojan horse" molecules that can potentially hijack bacterial iron uptake pathways to gain entry into the cell. These this compound-deferiprone conjugates have been shown to strongly synergize with other antibiotics against P. aeruginosa.[20]

This compound-Antibiotic Hybrids

Creating hybrid molecules by linking this compound to other classes of antibiotics is another promising avenue. For example, heterodimeric rifampicin-tobramycin conjugates have been synthesized.[21] While the intrinsic activity of these conjugates was sometimes reduced compared to the parent antibiotics, they exhibited synergistic effects by disrupting the outer membrane of P. aeruginosa, thereby breaking intrinsic resistance to other antibiotics like doxycycline and chloramphenicol.[21]

Advanced Formulations for Targeted Delivery and Reduced Toxicity

A significant challenge with this compound therapy is achieving high concentrations at the site of infection without causing systemic toxicity. Advanced drug delivery systems offer a solution to this problem.

Nanoencapsulation

Encapsulating this compound in nanoparticles, such as liposomes or poly(lactic-co-glycolic) acid (PLGA) nanoparticles, can improve its therapeutic index.[1][10][11][22] These nanoformulations can:

-

Enhance biofilm penetration: This is particularly important for treating chronic infections in cystic fibrosis patients, where P. aeruginosa forms resilient biofilms.[1][11][23]

-

Provide sustained release: This can maintain therapeutic concentrations at the infection site for longer periods, potentially reducing the frequency of administration.[22]

-

Reduce systemic toxicity: By localizing the drug, systemic exposure and the risk of ototoxicity and nephrotoxicity can be minimized.[10]

Table 2: Efficacy of Free vs. Nanoencapsulated this compound against P. aeruginosa Biofilms

| Formulation | MBEC (µg/mL) - this compound-Susceptible Strain | MBEC (µg/mL) - this compound-Resistant Strain |

| Free this compound | 8–16 | 32 |

| NLC-Tobramycin | 2–4 | 16 |

MBEC: Minimum Biofilm Eradication Concentration; NLC: Nanostructured Lipid Carrier. Data from a study on nanoencapsulated this compound.[1]

Combination Therapy

The combination of this compound with other agents can also enhance its efficacy. For instance, combining this compound with itaconic acid has been shown to increase its biofilm-eradicating efficacy against P. aeruginosa by approximately four-fold compared to this compound alone.[23] This effect is likely due to the enhanced transport of this compound through the biofilm matrix in the presence of itaconic acid.[23]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives typically involves multi-step chemical reactions. For example, the synthesis of 6″-modified this compound derivatives begins with the protection of the amino and hydroxyl groups of this compound, followed by the activation of the 6″-hydroxyl group, and finally, the introduction of the desired aminoalkylamine or guanidinoalkylamine residues. Purification and characterization of the final products are performed using techniques such as chromatography and spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of novel derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in a suitable broth medium and inoculating them with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Cytotoxicity Assays

To evaluate the potential toxicity of new derivatives to mammalian cells, in vitro cytotoxicity assays are performed. A common method is the MTT assay, which measures the metabolic activity of cells. Human cell lines, such as HEK293T, are incubated with various concentrations of the compounds. The reduction of MTT to formazan by viable cells is then quantified spectrophotometrically to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Protein Synthesis Inhibition Assay

To confirm that the novel derivatives retain the primary mechanism of action of this compound, in vitro protein synthesis inhibition assays are conducted. These assays typically use a cell-free transcription-translation system, often derived from E. coli. The synthesis of a reporter protein (e.g., luciferase) is measured in the presence of varying concentrations of the test compounds. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.

Visualizing the Mechanisms of Action and Resistance

To better understand the complex interactions involved in the activity of and resistance to this compound and its derivatives, the following diagrams illustrate key pathways and workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Identifying Targets to Prevent Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic modelling to predict risk of ototoxicity with intravenous this compound treatment in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. This compound Nanoantibiotics and Their Advantages: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. resource.aminer.org [resource.aminer.org]

- 15. Synthesis and Antibacterial Activity of New 6″-Modified this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antibacterial Activity of New 6″-Modified this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Itaconic Acid Increases the Efficacy of this compound against Pseudomonas aeruginosa Biofilms [mdpi.com]

A Technical Guide to the Pharmacokinetics of Tobramycin in In Vitro Models

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics of tobramycin, an aminoglycoside antibiotic critical in treating various bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] Understanding its behavior in controlled, laboratory-based systems is fundamental for optimizing dosing strategies, predicting efficacy, and developing novel drug delivery platforms. This document details core pharmacokinetic properties, outlines key experimental methodologies, and presents data from various in vitro models.

Core In Vitro Pharmacokinetic Properties

In vitro studies allow for the precise characterization of a drug's intrinsic properties, independent of complex biological systems. For this compound, the key parameters investigated are protein binding and metabolic stability.

Serum Protein Binding

The extent to which a drug binds to serum proteins affects its distribution and availability to target sites. In vitro studies for this compound have yielded somewhat varied but generally consistent results, indicating low and non-specific binding.

Reports utilizing methods like equilibrium dialysis and ultrafiltration show that this compound's binding to human serum proteins is minimal.[3][4][5] Several studies conclude that the binding is less than 30%, with some researchers describing it as negligible.[3][6] This low level of binding implies that a large fraction of the drug remains free and pharmacologically active in circulation.

| Parameter | Reported Value | Method | Source(s) |

| Human Serum Protein Binding | < 30% | Equilibrium Dialysis | [3][4][7] |

| Human Serum Protein Binding | < 15% (for Gentamicin, similar aminoglycoside) | Equilibrium Dialysis | [3][4] |

| Human Serum Protein Binding | Not demonstrable/Negligible | Ultrafiltration | [5][6] |

Metabolism

A significant pharmacokinetic characteristic of this compound is its metabolic stability. It is not appreciably metabolized by the body.[6][8] In vitro studies and clinical data confirm that this compound is primarily excreted unchanged through glomerular filtration.[2][8] This lack of metabolism simplifies pharmacokinetic modeling and reduces the potential for drug-drug interactions involving metabolic pathways.

Methodologies for In Vitro Analysis

Accurate determination of this compound's pharmacokinetic properties relies on robust and sensitive analytical methods and well-designed in vitro systems.

Quantification in In Vitro Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in various in vitro matrices, such as culture media or artificial tears.[9][10]

Typical Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation: 25 µL aliquots of the in vitro sample (e.g., M9 media) are mixed with an internal standard (e.g., this compound-d5).[10] Proteins are then precipitated by adding a solution like 2.5% trichloroacetic acid.[10]

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Injection: A small volume (e.g., 5 µL) of the resulting supernatant is directly injected into the LC-MS/MS system.[10]

-

Chromatography: Separation is achieved using a column such as a PFP or C8 column with a gradient elution.[9][10] The mobile phase often consists of an aqueous solution with ammonium formate and an organic solvent like acetonitrile, both containing an acid like trifluoroacetic acid to improve peak shape.[10]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific ion transitions are monitored for quantification (e.g., m/z 468 → 324 for this compound).[10]

-

Calibration: A calibration curve is generated using standards of known concentrations (e.g., 50–25,000 ng/mL) to ensure accurate quantification.[10][11]

Workflow for quantifying this compound in vitro.

Protein Binding Determination Protocols

-

Equilibrium Dialysis: In this method, a semi-permeable membrane separates a chamber containing pooled human serum spiked with this compound from a drug-free buffer chamber.[4] The system is allowed to reach equilibrium. The concentration of this compound in the buffer chamber represents the unbound (free) drug fraction, which is then compared to the total concentration to calculate the percentage of binding.[3][4]

-

Ultrafiltration: This technique involves centrifuging serum samples containing this compound through a filter with a specific molecular weight cutoff that retains large protein molecules while allowing smaller, unbound drug molecules to pass through into the ultrafiltrate.[5] The concentration of this compound in the ultrafiltrate is measured to determine the free drug concentration.

Advanced In Vitro Models for Simulating Pharmacokinetics

Static in vitro tests do not capture the dynamic nature of drug concentrations in the body. Advanced models are used to simulate human pharmacokinetics to better predict in vivo efficacy and resistance development.

The Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic, two-compartment in vitro system that can simulate the pharmacokinetic profiles of antibiotics in humans.[12][13] It is invaluable for studying the time- and concentration-dependent killing activity of drugs like this compound.[12][14]

Experimental Protocol: HFIM Setup

-

System Assembly: The core of the model is a hollow-fiber bioreactor cartridge, which contains thousands of semi-permeable fibers.[15] This cartridge is connected via tubing to a central reservoir containing culture medium.

-

Bacterial Inoculation: The bacterial culture (e.g., P. aeruginosa) is inoculated into the extracapillary space (ECS), the area outside the hollow fibers. The bacteria are confined to the ECS as they are too large to cross the fiber membrane.[15]

-

Drug Administration: this compound is administered into the central reservoir, from which it diffuses across the hollow fibers into the ECS, reaching the bacteria.

-

Simulating Pharmacokinetics: The desired pharmacokinetic profile is simulated by pumping fresh, drug-free medium into the central reservoir while simultaneously removing medium at a specific, controlled rate. This mimics drug clearance and elimination half-life seen in patients.[13]

-

Sampling: Samples can be taken over time from both the central reservoir (to confirm the PK profile) and the ECS (to measure bacterial density and assess antimicrobial effect).[15]

Diagram of a two-compartment hollow-fiber model.

Drug Elution and Release Models

These models are used to assess the pharmacokinetics of this compound when incorporated into drug delivery systems like hydrogels or polymer beads for local administration.[16][17]

Experimental Protocol: Elution Study

-

Loading: A carrier material (e.g., polycaprolactone beads) is loaded with a known amount of this compound.[17]

-

Incubation: The loaded material is placed in an elution medium, such as phosphate-buffered saline (PBS), and incubated under controlled conditions (e.g., 37°C).[17]

-

Sampling: At predetermined time points (e.g., 1, 6, 24, 48 hours), the elution medium is completely removed for analysis and replaced with fresh medium.[16]

-

Quantification: The concentration of this compound in the collected medium is measured using a suitable analytical method to determine the release rate and cumulative amount released over time.

Summary of In Vitro this compound Release from Biomaterials

| Biomaterial | Loading | Elution Period | Cumulative Release | Source(s) |

| Hydrogel Expander | 7,200 µg | 72 hours | 99% (7,157 µg) | [16] |

| Polycaprolactone (PCL) Beads | 6% by weight | 8 weeks | 38.9% | [17] |

| Polymethylmethacrylate (PMMA) Beads | 6% by weight | 8 weeks | 20% | [17] |

Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)

The ultimate goal of pharmacokinetic studies is to inform pharmacodynamics—the effect of the drug on the pathogen. For concentration-dependent antibiotics like this compound, the key PK/PD indices that predict efficacy are the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[14][18] In vitro models are crucial for establishing the target values of these indices required for bacterial killing and suppression of resistance.

Logical flow of pharmacokinetic/pharmacodynamic indices.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds irreversibly to the 30S subunit of the bacterial ribosome.[8][19] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, which ultimately results in cell death.[19][20]

References

- 1. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Gentamicin and this compound binding to human serum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum Protein Binding of the Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 10. Determination of this compound in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. fibercellsystems.com [fibercellsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of this compound in Adults with Cystic Fibrosis: Implications for Once-Daily Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. In vitro kinetics of delivery of this compound and ofloxacin from osmotic hydro gel expanders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro elution of this compound from bioabsorbable polycaprolactone beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Using Tobramycin as a Selection Agent for Transformed Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed plant cells is a critical step in the development of genetically modified plants. This process relies on the use of selectable marker genes that confer resistance to a specific selection agent, allowing for the preferential growth of transformed cells over their non-transformed counterparts. Tobramycin, an aminoglycoside antibiotic, has emerged as an effective selection agent, particularly in the context of plastid transformation. Its utility stems from its specific mode of action on prokaryotic-like ribosomes found in plastids, and the availability of a potent resistance gene. These application notes provide detailed protocols and supporting data for the use of this compound in plant cell transformation.

This compound offers a significant advantage in that it often results in a low frequency of spontaneous resistant mutants, leading to a cleaner selection process.[1] The primary resistance gene used in conjunction with this compound is the bifunctional aminoglycoside acetyltransferase/phosphotransferase gene, aac(6')-Ie/aph(2")-Ia.[1] This bacterial enzyme detoxifies this compound through both acetylation and phosphorylation, providing a high level of resistance in transformed cells.

Mechanism of Action and Resistance

This compound functions by inhibiting protein synthesis in prokaryotic cells. It binds to the 30S ribosomal subunit, causing misreading of the mRNA and ultimately leading to cell death.[2][3][4] In plant cells, this compound's primary target is the 70S ribosomes within plastids (chloroplasts), which are of prokaryotic origin. This specificity makes it an excellent selection agent for plastid transformation, as eukaryotic cytoplasmic ribosomes (80S) are largely unaffected.

The aac(6')-Ie/aph(2")-Ia gene confers resistance to this compound through a dual-action enzymatic process. The N-terminal acetyltransferase domain and the C-terminal phosphotransferase domain of the encoded protein act synergistically to modify and inactivate the this compound molecule, preventing it from binding to the plastid ribosome.[1]

Data Presentation

Table 1: Recommended this compound Concentrations for Selection of Transformed Plant Cells

| Plant Species | Explant Type | Transformation Method | Recommended this compound Concentration (mg/L) | Reference(s) |

| Nicotiana tabacum (Tobacco) | Leaf discs | Biolistic | 30 - 50 | |

| Nicotiana tabacum (Tobacco) | Leaf discs | Agrobacterium-mediated | 30 - 50 (starting range) | Inferred from |

| Oryza sativa (Rice) | Callus | Not specified | 50 - 100 (starting range for sensitivity testing) | Inferred from general aminoglycoside sensitivity |

| Zea mays (Maize) | Immature embryos, Callus | Not specified | 40 - 80 (starting range for sensitivity testing) | Inferred from general aminoglycoside sensitivity |

| Glycine max (Soybean) | Cotyledonary nodes, Callus | Not specified | 20 - 50 (starting range for sensitivity testing) | Inferred from general aminoglycoside sensitivity |

| Solanum tuberosum (Potato) | Internodal segments | Not specified | 25 - 75 (starting range for sensitivity testing) | Inferred from general aminoglycoside sensitivity |

Note: For species other than tobacco, the recommended concentrations are suggested starting points for optimization. The optimal concentration can vary depending on the genotype, explant type, and tissue culture conditions. It is crucial to perform a sensitivity test with non-transformed tissues to determine the minimal inhibitory concentration (MIC) before proceeding with the selection of transformants.